Product packaging for Pentachlorophenyl oleate(Cat. No.:CAS No. 10443-46-6)

Pentachlorophenyl oleate

Cat. No.: B085225
CAS No.: 10443-46-6
M. Wt: 530.8 g/mol
InChI Key: OWGMMEAKLCGGTM-KTKRTIGZSA-N
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Description

Pentachlorophenyl oleate is a chemical ester in which pentachlorophenol (PCP) is functionalized with oleic acid. This modification is expected to alter the compound's solubility and bioavailability compared to PCP, making it a subject of interest in specific research applications. Pentachlorophenol, the phenolic moiety of this ester, is historically known for its potent biocidal properties, functioning as a fungicide, insecticide, and herbicide by uncoupling oxidative phosphorylation, thereby disrupting energy metabolism in target organisms . Researchers may utilize this compound as a model compound or intermediate in studies exploring the environmental fate, metabolic pathways, and toxicology of chlorinated phenols . It is critical to note that the use of pentachlorophenol is heavily restricted or banned in many countries due to its high toxicity, persistence, and classification as a probable human carcinogen . This product is provided strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All handling must be conducted by trained personnel in appropriately controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33Cl5O2 B085225 Pentachlorophenyl oleate CAS No. 10443-46-6

Properties

CAS No.

10443-46-6

Molecular Formula

C24H33Cl5O2

Molecular Weight

530.8 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C24H33Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(30)31-24-22(28)20(26)19(25)21(27)23(24)29/h9-10H,2-8,11-17H2,1H3/b10-9-

InChI Key

OWGMMEAKLCGGTM-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Other CAS No.

10443-46-6

Origin of Product

United States

Synthetic Methodologies for Pentachlorophenyl Oleate

Precursor Synthesis and Characterization

The foundation for synthesizing pentachlorophenyl oleate (B1233923) lies in the effective preparation of its constituent molecules: pentachlorophenol (B1679276) and oleic acid. Academic research has established various methodologies for obtaining these precursors in high purity, which is crucial for achieving good yields and minimizing side products in the subsequent esterification reaction.

Pentachlorophenol Synthesis Routes (Academic Context)

Pentachlorophenol (PCP) is a polychlorinated aromatic compound that can be synthesized through several routes in a laboratory setting. The two primary methods are the direct chlorination of phenol (B47542) and the hydrolysis of hexachlorobenzene (B1673134).

The direct chlorination of phenol is a widely practiced method. This process involves the stepwise substitution of hydrogen atoms on the phenol ring with chlorine atoms. The reaction typically begins with bubbling chlorine gas through molten phenol or a solution of phenol in an appropriate solvent. To facilitate the reaction, a catalyst is employed, with aluminum trichloride (B1173362) (AlCl₃) and ferric chloride (FeCl₃) being common choices. The reaction temperature is gradually increased as the degree of chlorination progresses. While this method is effective, it often results in a mixture of chlorinated phenols with varying degrees of chlorination. Achieving a high purity of pentachlorophenol requires careful control of reaction conditions and subsequent purification steps.

Another significant academic and industrial route to pentachlorophenol is the hydrolysis of hexachlorobenzene (HCB). This method involves the reaction of HCB with a strong base, such as sodium hydroxide (B78521), in a suitable solvent system. The reaction is typically carried out at elevated temperatures and pressures. While this method can produce pentachlorophenol, it is also known to generate undesirable byproducts, including various chlorinated dibenzo-p-dioxins and dibenzofurans. The formation of these microcontaminants is a significant consideration in the selection and optimization of this synthetic pathway.

Synthesis RouteReactantsCatalyst/ConditionsKey Characteristics
Direct Chlorination Phenol, Chlorine gasAlCl₃ or FeCl₃, Elevated temperaturesStepwise chlorination; can produce a mixture of chlorophenols.
Hydrolysis Hexachlorobenzene, Sodium hydroxideElevated temperature and pressureCan generate chlorinated dioxin and furan (B31954) byproducts.

Oleic Acid Isolation and Derivatization (Academic Context)

Oleic acid, a monounsaturated omega-9 fatty acid, is abundantly found in various animal and vegetable fats and oils. In an academic context, its isolation and purification from these natural sources are critical for its use in subsequent reactions.

One common method for isolating oleic acid is through the saponification of triglycerides present in oils, such as olive oil. This process involves heating the oil with a strong base, like sodium hydroxide or potassium hydroxide, to hydrolyze the ester bonds and form glycerol (B35011) and the sodium or potassium salts of the fatty acids (soaps). The fatty acids are then liberated by acidification with a mineral acid. The resulting mixture of fatty acids can be separated based on their differential solubility and melting points. Low-temperature crystallization is a frequently used technique to separate saturated fatty acids, which have higher melting points, from the unsaturated fatty acids like oleic acid.

For certain applications, particularly in analysis or to enhance reactivity, oleic acid may be derivatized. A key derivatization is the conversion of oleic acid to its corresponding acyl chloride, oleoyl (B10858665) chloride. This is a crucial step for subsequent acylation reactions. The preparation of oleoyl chloride can be achieved by reacting oleic acid with a chlorinating agent. Common reagents used for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification. The resulting oleoyl chloride is a highly reactive species, readily undergoing nucleophilic attack at the carbonyl carbon.

ProcessStarting MaterialReagents/ConditionsProductPurpose
Isolation Triglycerides (e.g., from olive oil)NaOH or KOH (saponification), then mineral acidOleic acidTo obtain pure oleic acid for synthesis.
Derivatization Oleic acidThionyl chloride (SOCl₂), Oxalyl chloride, or Phosphorus trichloride (PCl₃)Oleoyl chlorideTo create a more reactive form of oleic acid for acylation.

Esterification Reaction Pathways for Pentachlorophenyl Oleate Formation

The formation of the ester bond between pentachlorophenol and oleic acid is the central transformation in the synthesis of this compound. Several esterification strategies can be employed, each with its own advantages and specific reaction conditions.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid (oleic acid) with an alcohol (pentachlorophenol) to form an ester and water. This reaction is typically catalyzed by an acid. However, the direct esterification of a sterically hindered and electron-deficient phenol like pentachlorophenol can be challenging.

A powerful method to facilitate this type of esterification is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). DCC is a dehydrating agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. In this process, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (pentachlorophenol) to form the desired ester. A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration. To enhance the reaction rate and minimize side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added in catalytic amounts.

Transesterification Strategies

Transesterification is a process in which the ester of one alcohol is transformed into the ester of another alcohol. In the context of this compound synthesis, this would typically involve reacting an existing oleate ester, such as methyl oleate or ethyl oleate, with pentachlorophenol in the presence of a catalyst.

This reaction can be catalyzed by either acids or bases. The equilibrium of the reaction is driven forward by removing the more volatile alcohol (methanol or ethanol (B145695) in this case) from the reaction mixture. While transesterification is a common industrial process for producing esters like biodiesel, its application for the synthesis of pentachlorophenyl esters is less documented in readily available academic literature, likely due to the specific challenges associated with the reactivity of pentachlorophenol.

Acylation Reactions Involving Pentachlorophenol and Oleoyl Moieties

Acylation reactions provide a highly effective route for the formation of this compound. This pathway involves the reaction of pentachlorophenol with a reactive derivative of oleic acid, most commonly oleoyl chloride. The high reactivity of the acyl chloride makes this a favorable and often high-yielding method.

The reaction is a nucleophilic acyl substitution where the oxygen atom of the hydroxyl group of pentachlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of oleoyl chloride. This results in the formation of the ester bond and the elimination of a chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The removal of HCl drives the reaction to completion. The reaction is generally performed in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at or below room temperature to control the exothermic nature of the reaction.

Reaction PathwayOleic Acid MoietyPentachlorophenol MoietyKey Reagents/CatalystsDriving Force/Byproducts
Direct Esterification Oleic AcidPentachlorophenolDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Formation of insoluble dicyclohexylurea (DCU).
Transesterification Oleate Ester (e.g., Methyl Oleate)PentachlorophenolAcid or Base CatalystRemoval of volatile alcohol (e.g., methanol).
Acylation Oleoyl ChloridePentachlorophenolBase (e.g., Pyridine, Triethylamine)Neutralization of HCl byproduct.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the synthetic methodologies for the specific chemical compound “this compound.” The esterification reaction between pentachlorophenol and oleic acid to form this compound is not well-documented in the accessible public and scientific domains.

While extensive research exists on the synthesis of various other fatty acid esters, such as methyl oleate, oleyl oleate, and pentyl oleate, as well as on the synthesis of pentachlorophenol itself, the specific combination to produce this compound is not described. psu.eduikm.org.mynih.govmdpi.com General principles of esterification, including catalytic processes and purification, are well-established for other compounds. mdpi.comweebly.com However, due to the unique chemical properties of pentachlorophenol, particularly the steric hindrance and the electron-withdrawing effects of the five chlorine atoms on the phenol group, it is not scientifically sound to extrapolate the synthetic conditions from simpler alcohols or other phenols.

Therefore, the specific details regarding catalytic systems, optimization of reaction conditions, yields, and purification techniques for this compound synthesis could not be found. Constructing the requested article would require speculation beyond the available data, compromising the standards of scientific accuracy.

Advanced Spectroscopic and Structural Elucidation of Pentachlorophenyl Oleate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysisyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of pentachlorophenyl oleate (B1233923) is characterized by signals arising exclusively from the oleate moiety, as the pentachlorophenyl ring lacks any protons. The signals from the long aliphatic chain of the oleate part are well-defined and their chemical shifts are influenced by their proximity to the ester group and the carbon-carbon double bond. magritek.comresearchgate.net

Key expected signals include:

Terminal Methyl Protons (-CH₃): A triplet appearing at the most upfield region, typically around 0.88 ppm.

Methylene (B1212753) Protons (-CH₂- chain): A large, complex signal around 1.2-1.4 ppm representing the bulk of the saturated aliphatic chain.

Allylic Protons (-CH₂-CH=): Protons on the carbons adjacent to the double bond, appearing as a multiplet around 2.0-2.1 ppm.

α-Methylene Protons (-O-CO-CH₂-): These protons, being adjacent to the electron-withdrawing ester group, are shifted downfield to approximately 2.5-2.6 ppm and appear as a triplet.

Vinylic Protons (-CH=CH-): The protons directly on the double bond, which resonate as a multiplet around 5.3-5.4 ppm. redalyc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Pentachlorophenyl Oleate in CDCl₃

Protons (Oleate Chain) Predicted Chemical Shift (δ, ppm) Multiplicity
Terminal -CH₃ ~ 0.88 Triplet
Aliphatic -(CH₂)n- ~ 1.2-1.4 Multiplet
β-Methylene (-CO-CH₂-CH₂ -) ~ 1.6-1.7 Multiplet
Allylic (-CH₂ -CH=) ~ 2.0-2.1 Multiplet
α-Methylene (-CO-CH₂ -) ~ 2.5-2.6 Triplet
Vinylic (-CH=CH-) ~ 5.3-5.4 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including those in the pentachlorophenyl ring. libretexts.orglibretexts.org Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom. libretexts.org

Oleate Moiety:

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate significantly downfield, around 171-173 ppm. researchgate.net

Vinylic Carbons (-CH=CH-): The two carbons of the double bond will appear in the olefinic region, around 129-131 ppm.

Aliphatic Carbons: The carbons of the long methylene chain will produce a series of signals between 22 and 34 ppm. The terminal methyl carbon will be the most upfield signal, around 14 ppm.

Pentachlorophenyl Moiety:

The six carbons of the pentachlorophenyl ring are expected to resonate in the aromatic region (120-150 ppm). The carbon attached to the ester oxygen (ipso-carbon) will be shifted downfield, while the other five carbons will have their chemical shifts influenced by the strongly electron-withdrawing chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Atom Predicted Chemical Shift (δ, ppm)
Oleate Chain
Terminal -C H₃ ~ 14.1
Aliphatic -(C H₂)n- ~ 22.7 - 32.0
Allylic (-C H₂-CH=) ~ 27.2
α-Methylene (-CO-C H₂-) ~ 34.1
Vinylic (-C H=C H-) ~ 129.7, 130.2
Carbonyl (-C =O) ~ 171.5
Pentachlorophenyl Ring
C-O (ipso-carbon) ~ 145-150
C-Cl ~ 128-135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduyoutube.com For this compound, COSY would reveal the connectivity of the entire oleate chain, for instance, by showing a cross-peak between the vinylic protons (~5.3 ppm) and the allylic protons (~2.0 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). magritek.com It would be used to definitively assign each carbon in the oleate chain by linking it to its known proton signal. For example, the proton signal at ~2.5-2.6 ppm would show a cross-peak with the carbon signal at ~34.1 ppm, confirming the assignment of the α-methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds). magritek.com HMBC is particularly vital for confirming the connection between the oleate moiety and the pentachlorophenyl ring across the ester linkage. A key expected correlation would be a cross-peak between the α-methylene protons (~2.5-2.6 ppm) of the oleate chain and the carbonyl carbon (~171.5 ppm). Another crucial correlation would be between these same α-methylene protons and the ipso-carbon of the pentachlorophenyl ring, providing definitive evidence of the ester bond formation.

Vibrational Spectroscopy for Functional Group Identificationyoutube.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its main functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. Due to the electron-withdrawing nature of the attached pentachlorophenyl ring, this peak is expected at a higher frequency than a typical alkyl ester, likely in the range of 1770-1785 cm⁻¹.

C-H Stretch: Signals just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the sp³ hybridized C-H bonds of the aliphatic chain. A weaker signal just above 3000 cm⁻¹ would correspond to the sp² C-H bonds of the vinylic group. researchgate.net

C=C Stretch: A medium-intensity band around 1650 cm⁻¹ is expected for the carbon-carbon double bond in the oleate chain.

C-O Stretch: Strong bands corresponding to the C-O single bond stretches of the ester group would appear in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, are characteristic of the C-Cl bonds on the aromatic ring. chemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govhoriba.com

C=C Stretch: The C=C double bond in the oleate chain is expected to produce a strong and sharp signal around 1655 cm⁻¹.

Aromatic Ring Vibrations: The pentachlorophenyl ring should exhibit characteristic ring-stretching vibrations, often appearing as sharp bands in the 1550-1600 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine bonds will also be Raman active, with signals typically found in the lower frequency range of the spectrum. acs.org

C-H Stretch: The aliphatic and vinylic C-H stretching vibrations are also visible in the 2800-3100 cm⁻¹ range.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Intensity
C-H Stretch (sp³) 2850-2960 2850-2960 Strong (IR), Medium (Raman)
C=O Stretch (Ester) 1770-1785 1770-1785 Strong (IR), Weak (Raman)
C=C Stretch (Olefin) ~1650 ~1655 Medium (IR), Strong (Raman)
Aromatic C=C Stretch Not prominent 1550-1600 Weak (IR), Strong (Raman)
C-O Stretch 1100-1300 1100-1300 Strong (IR), Medium (Raman)
C-Cl Stretch 600-800 600-800 Strong (IR), Strong (Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a compound like this compound, it is indispensable for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. nih.govresearchgate.net When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula, which is invaluable for identifying unknown compounds or confirming the structure of synthesized molecules like this compound. nih.govchromatographyonline.com

For this compound, HRMS would be used to determine its exact molecular mass, distinguishing it from other compounds that may have the same nominal mass. The technique is capable of detecting very-long-chain fatty acids and providing complete molecular ion labeling data. nih.gov

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

This table outlines the calculated exact masses for the primary molecular ions of this compound, considering the most abundant isotopes of each element. The precision of HRMS allows for the differentiation between these ionic species.

Chemical FormulaIon SpeciesTheoretical Exact Mass (Da)
C₂₄H₃₃Cl₅O₂[M+H]⁺ (Protonated Molecule)531.0891
[M]⁺ (Radical Cation)530.0813

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides a "fingerprint" of the molecule, revealing information about its constituent parts. nih.govresearchgate.net

For this compound, MS/MS analysis would reveal characteristic fragments corresponding to the pentachlorophenyl group and the oleoyl (B10858665) chain. The fragmentation of the oleate portion is well-understood and can reveal the position of the double bond. aocs.orgrsc.org The fragmentation of wax esters, which are structurally similar to this compound, shows that the primary fragmentation occurs at the ester linkage, yielding ions corresponding to the acid and alcohol components. nih.gov

Table 2: Plausible MS/MS Fragmentation Pattern for this compound ([C₂₄H₃₃Cl₅O₂]⁺)

This table presents a hypothetical fragmentation pattern for the protonated molecule of this compound. The fragments are predicted based on the known fragmentation behavior of fatty acid esters and chlorinated aromatic compounds.

Precursor Ion (m/z)Proposed Fragment IonFragment FormulaFragment Mass (m/z)Structural Origin
531.0891Oleoyl Cation[C₁₈H₃₃O]⁺265.2526Cleavage of the ester bond, loss of pentachlorophenol (B1679276)
Pentachlorophenoxy Cation[C₆Cl₅O]⁺262.8516Cleavage of the ester bond, loss of the oleoyl chain
Loss of Water from Oleoyl Cation[C₁₈H₃₁]⁺247.2420Secondary fragmentation of the oleoyl cation
Pentachlorophenyl Cation[C₆Cl₅]⁺246.8596Loss of the carbonyl group from the pentachlorophenoxy fragment

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. mdpi.com

However, the application of X-ray crystallography to a molecule like this compound presents significant challenges. The long, flexible oleate chain can make it difficult to grow the large, well-ordered single crystals required for the analysis. nist.govnih.gov While the crystal structures of some long-chain esters and related compounds have been determined, it often requires specific crystallization conditions and the molecules may exhibit multiple crystalline forms (polymorphism). mdpi.comnist.gov

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, this technique is considered "not applicable" at this time due to the inherent difficulties in crystallizing this type of long-chain, flexible molecule. Should suitable crystals be obtained in the future, X-ray crystallography could provide unparalleled insight into its solid-state conformation and intermolecular interactions. acs.org

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Chemical Reactivity and Transformation Mechanisms of Pentachlorophenyl Oleate

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of the ester bond in pentachlorophenyl oleate (B1233923) is central to its persistence and transformation. Hydrolysis, the cleavage of this bond by water, can be initiated under acidic, basic, or enzymatic conditions, yielding pentachlorophenol (B1679276) and oleic acid or its carboxylate salt. The electron-withdrawing nature of the five chlorine atoms on the phenyl ring makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to non-halogenated phenyl esters.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of pentachlorophenyl oleate is a reversible process that results in the formation of oleic acid and pentachlorophenol. libretexts.org The reaction mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

Step Description
1 Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).
2 Nucleophilic attack by water on the electrophilic carbonyl carbon.
3 Formation of a tetrahedral intermediate.
4 Proton transfer to the -OR' group (pentachlorophenoxy group) to make it a better leaving group.
5 Elimination of the leaving group (pentachlorophenol) and reformation of the carbonyl double bond.
6 Deprotonation to form the carboxylic acid (oleic acid) and regenerate the acid catalyst.

This table describes a generalized mechanism applicable to this compound. libretexts.orglibretexts.org

Base-Promoted Hydrolysis

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that cleaves the ester into an alcohol (pentachlorophenol) and the salt of a carboxylic acid (oleate). libretexts.orglibretexts.org This process is typically faster than acid-catalyzed hydrolysis because the hydroxide (B78521) ion (OH⁻) is a stronger nucleophile than water. libretexts.org

Enzymatic Hydrolysis

The ester linkage in this compound is a potential target for enzymatic cleavage by hydrolases, particularly lipases and esterases. These enzymes are widely known to catalyze the hydrolysis of ester bonds in lipids and other esters. nih.gov For instance, pancreatic lipase (B570770) is known to hydrolyze monomeric acylglycerols rapidly. nih.gov Similarly, lipases such as that from Candida antarctica (often immobilized as Novozym 435) are highly efficient in catalyzing esterification, the reverse of hydrolysis, and can be expected to hydrolyze esters under appropriate conditions. researchgate.net

Enzymatic hydrolysis proceeds via a catalytic mechanism, typically involving a catalytic triad (B1167595) (e.g., serine, histidine, aspartate) in the enzyme's active site. The reaction generally involves the formation of an acyl-enzyme intermediate, followed by its hydrolysis to release the carboxylic acid and regenerate the free enzyme. The efficiency of hydrolysis can be influenced by factors such as pH, temperature, and the presence of organic solvents. researchgate.net While specific studies on the enzymatic hydrolysis of this compound are not prevalent, the known activity of lipases on oleate esters suggests this is a viable transformation pathway. nih.govresearchgate.net

Reactions Involving the Oleate Moiety's Unsaturated Linkage

The cis-double bond within the oleate portion of the molecule is a key reactive site, susceptible to addition reactions such as hydrogenation and oxidation.

Hydrogenation and Reduction Pathways

The carbon-carbon double bond of the oleate chain can be saturated through hydrogenation, a reaction that converts this compound into pentachlorophenyl stearate (B1226849). This process typically requires a metal catalyst, such as palladium (Pd), nickel (Ni), or ruthenium (Ru), and a source of hydrogen (H₂). researchgate.netaocs.orgresearchgate.net

The commonly accepted Horiuti-Polanyi mechanism describes this process as occurring on the surface of the metal catalyst. aocs.org Initially, molecular hydrogen adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The unsaturated fatty acid ester also adsorbs onto the surface via its double bond. A stepwise addition of two hydrogen atoms across the double bond then occurs, leading to the saturated alkane chain. aocs.org During partial hydrogenation, isomerization of the cis-double bond to a trans-double bond can also occur as a competing reaction. aocs.org

Table 2: Catalysts Used in the Hydrogenation of Oleic Acid and its Derivatives

Catalyst Support Key Findings Reference
Palladium (Pd) Alumina (Al₂O₃) Effective for electrochemical hydrogenation, with the highest yield at pH 13. researchgate.net
Ruthenium (Ru) Titania (TiO₂) Leads primarily to the saturated stearic acid, which can be further hydrogenated to stearyl alcohol. researchgate.net
Nickel (Ni) - Commonly used in industrial oil hydrogenation; follows the Horiuti-Polanyi mechanism. aocs.org

This table summarizes findings from studies on oleic acid/esters, which are applicable to the oleate moiety of this compound.

Oxidation Reactions (e.g., Epoxidation, Ozonolysis)

The double bond in the oleate chain is susceptible to oxidative cleavage or modification. Various oxidizing agents can react with this site to produce a range of products.

Epoxidation is a reaction where an oxygen atom is added across the double bond to form an epoxide (an oxirane ring). This is often achieved using peroxy acids (peracids) like meta-chloroperoxybenzoic acid (m-CPBA). The resulting product would be pentachlorophenyl 9,10-epoxystearate.

Ozonolysis is a more aggressive oxidation that involves reacting the double bond with ozone (O₃). This process cleaves the double bond entirely. Depending on the work-up conditions, the reaction can yield aldehydes or carboxylic acids. For this compound, ozonolysis followed by a reductive work-up (e.g., with zinc) would produce pentachlorophenyl 9-oxononanoate (B1257084) and nonanal. An oxidative work-up would yield pentachlorophenyl 9-oxononanoate and nonanoic acid. Ozonation has been studied as a method for the degradation of pentachlorophenol itself in aqueous solutions. researchgate.net

Furthermore, other oxidative processes, such as those mediated by manganese peroxidase systems or photocatalysis with agents like titanium dioxide (TiO₂), can degrade complex organic molecules. researchgate.netpsu.edu While these studies often focus on the degradation of the aromatic pentachlorophenol ring, the unsaturated oleate chain would also be a target for such powerful oxidative systems. researchgate.net

Halogenation and Addition Reactions Across the Double Bond

The singular carbon-carbon double bond within the oleate portion of this compound is a site of high electron density, making it susceptible to electrophilic addition reactions. savemyexams.com In these reactions, the π-bond is broken, and new single bonds are formed with the attacking reagent. savemyexams.com

Halogenation: This is a classic electrophilic addition reaction where a halogen molecule, such as bromine (Br₂) or chlorine (Cl₂), adds across the double bond. savemyexams.com The reaction typically proceeds readily at room temperature. For instance, when bromine water is added, the double bond attacks the bromine molecule, inducing a dipole and leading to the formation of a bromonium ion intermediate. A bromide ion then attacks one of the carbon atoms of the former double bond, resulting in a dihaloalkane. savemyexams.com This process is often used as a chemical test for unsaturation, indicated by the disappearance of the bromine color. savemyexams.com

Other Addition Reactions: Beyond halogens, a variety of other reagents can add across the oleate double bond. These reactions provide pathways to introduce diverse functional groups onto the fatty acid backbone.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) also follows an electrophilic addition mechanism, yielding a halogenoalkane. savemyexams.com

Hydrogenation: In the presence of a catalyst such as nickel, palladium, or platinum, hydrogen gas (H₂) can be added across the double bond. This reduction reaction, known as catalytic hydrogenation, converts the unsaturated oleate chain into a saturated stearate chain. savemyexams.com

Lewis Acid-Induced Additions: Lewis acids can catalyze the addition of various electrophiles to the double bond, leading to the formation of new carbon-carbon bonds and other functionalized products. aocs.org

Below is a table summarizing these addition reactions.

Reaction TypeReagent(s)Product TypeGeneral Mechanism
HalogenationX₂ (e.g., Br₂, Cl₂)Vicinal DihalideElectrophilic Addition
HydrohalogenationHX (e.g., HBr, HCl)MonohaloalkaneElectrophilic Addition
Catalytic HydrogenationH₂ / Metal Catalyst (Ni, Pd, Pt)Alkane (Saturated)Catalytic Reduction
Hydration (with Steam)H₂O(g) / Acid CatalystAlcoholElectrophilic Addition

Polymerization Mechanisms (e.g., Cross-Metathesis, Radical Polymerization)

The double bond in the oleate chain serves as a functional handle for polymerization, enabling the transformation of the monomeric ester into a polymeric structure.

Olefin Metathesis: This powerful reaction redistributes alkylidene fragments among olefins, catalyzed by transition metal complexes like those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). acs.org For an ester like this compound, cross-metathesis with other olefins can be used to introduce new functional groups or alter the chain length. Self-metathesis of oleate esters is also a known reaction. ethz.chresearchgate.net The presence of the ester functionality is generally well-tolerated by modern metathesis catalysts.

Radical Polymerization: The double bond can participate in radical polymerization, a process involving initiation, propagation, and termination steps. nih.gov This can be initiated by radical sources like 2,2'-azobisisobutyronitrile (AIBN). researchgate.net In this mechanism, a radical initiator creates a free radical which then adds to the double bond of the oleate, generating a new radical on the carbon backbone. This new radical can then react with another monomer unit, propagating the polymer chain. This method is a cornerstone for creating polymers from vinyl monomers and can be applied to unsaturated fatty acid derivatives. nih.gov

The following table outlines these polymerization mechanisms.

Polymerization TypeKey Reagents/CatalystsMechanism SummaryPotential Outcome
Olefin Cross-MetathesisGrubbs' or Schrock's Catalysts, another olefinCatalytic redistribution of C=C bond fragments.Modified oleate chain or dimers.
Radical PolymerizationRadical Initiator (e.g., AIBN)Chain reaction involving free-radical intermediates.Long-chain polymer with a saturated backbone.

Reactivity of the Pentachlorophenyl Moiety

The pentachlorophenyl group is not an inert spectator in the molecule. Its high degree of chlorination makes it an electron-deficient aromatic system, imparting specific reactivity.

Nucleophilic Aromatic Substitution Potential

Pentachlorophenyl esters are classified as "active esters". thieme-connect.de The five electron-withdrawing chlorine atoms significantly increase the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack. thieme-connect.de This property is widely exploited in chemical synthesis, particularly in peptide bond formation. rsc.org

Furthermore, the electron-deficient pentachlorophenyl ring itself is activated towards Nucleophilic Aromatic Substitution (SNAr). researchgate.net In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the chlorine atoms, typically the one at the para position. A variety of nucleophiles, including amines, alcohols, and thiols, can participate in this reaction, allowing for the covalent attachment of different functional molecules to the aromatic ring. researchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Nucleophile TypeExampleResulting Functional Group
AmineR-NH₂Secondary Amino Group (-NHR)
Alcohol/AlkoxideR-OH / R-O⁻Ether (-OR)
Thiol/ThiolateR-SH / R-S⁻Thioether (-SR)

Photochemical Degradation Pathways

When exposed to ultraviolet (UV) light, the pentachlorophenyl moiety can undergo degradation. Studies on pentachlorophenol (PCP), the parent alcohol of this ester, provide significant insight into these pathways. nih.gov Photodegradation can generate toxic intermediates, posing environmental concerns. nih.govnih.gov

The primary degradation mechanisms involve:

Reductive Dechlorination: A stepwise process where chlorine atoms are replaced by hydrogen atoms. This leads to the formation of tetrachlorophenols, trichlorophenols, and so on.

Formation of Benzoquinones: Oxidation during photolysis can lead to the formation of highly toxic intermediates such as tetrachloro-1,4-benzoquinone (TCBQ) and trichlorohydroxy-1,4-benzoquinone. nih.gov

Dimerization and Condensation: Photolysis can generate phenoxy radicals (PCP•), which can dimerize to form hydroxylated polychlorinated diphenyl ethers. These can be precursors to the formation of even more toxic polychlorinated dibenzo-p-dioxins (PCDDs). acs.org

The ultimate fate of the molecule under prolonged irradiation in the presence of photo-active species is mineralization to CO₂, H₂O, and HCl. However, the formation of stable and toxic intermediates is a key feature of its photochemical behavior. nih.govacs.org

Thermal Decomposition and Pyrolysis Products

Heating this compound to high temperatures in the absence of oxygen (pyrolysis) or in the presence of oxygen (thermal decomposition) leads to its breakdown into smaller, often hazardous, molecules.

Studies on related chlorinated compounds provide a model for the expected decomposition products. nih.govnih.gov The process likely involves several key reactions:

Deacylation and Decarboxylation: Cleavage of the ester bond can release the oleate chain and the pentachlorophenol moiety. The oleate chain can undergo further cracking, while the pentachlorophenol can decarboxylate.

Dehydrochlorination: The release of hydrogen chloride (HCl) is a common pathway in the thermal degradation of chlorinated organic compounds. researchgate.net

Formation of Dioxins and Furans: A significant concern with the high-temperature treatment of pentachlorophenol and related compounds is their potential to form polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govepa.gov These compounds are highly toxic and environmentally persistent. The formation occurs through the condensation of precursor molecules like pentachlorophenol or its radical intermediates at temperatures typically ranging from 300-800°C. nih.gov

A summary of potential thermal decomposition and pyrolysis products is provided below.

Product ClassSpecific ExamplesFormation Pathway
Inorganic GasesHCl, CO, CO₂Dehydrochlorination, Oxidation, Decarboxylation
Lower Chlorinated PhenolsTetrachlorophenols, TrichlorophenolsReductive Dechlorination
HydrocarbonsAlkanes, Alkenes from oleate chainThermal Cracking
Persistent Organic PollutantsPolychlorinated dibenzofurans (PCDFs), Polychlorinated dibenzo-p-dioxins (PCDDs)Precursor Condensation

Sophisticated Analytical Methodologies for Pentachlorophenyl Oleate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Pentachlorophenyl oleate (B1233923) from complex mixtures. The primary techniques employed are gas chromatography, liquid chromatography, and supercritical fluid chromatography, each with specific advantages for analyzing this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. scioninstruments.com Due to the low volatility of Pentachlorophenyl oleate, direct analysis by GC is challenging. Analytical strategies often involve the hydrolysis of the ester to yield Pentachlorophenol (B1679276) (PCP), which is then derivatized to increase its volatility and thermal stability for GC analysis. psu.edu A common derivatization reaction is acetylation to form pentachlorophenyl acetate (B1210297). nih.gov

The selection of a detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD) : This detector is highly sensitive to halogenated compounds. Since this compound contains five chlorine atoms, the ECD provides excellent sensitivity for detecting its PCP moiety, with detection limits in the parts-per-billion range. nih.gov

Flame Ionization Detector (FID) : The FID is a universal detector for organic compounds and responds to the carbon atoms in the molecule. scioninstruments.com While robust and widely applicable, it is less sensitive than the ECD for halogenated compounds. gbcsci.com

Other Specific Detectors : Detectors like the Photoionization Detector (PID) can also be used for specific applications requiring trace-level detection of certain organic molecules. ysi.comchemlys.com

Table 1: Comparison of Advanced GC Detectors for Analysis of PCP-Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Detector Principle Selectivity Sensitivity Application for this compound Analysis
Electron Capture Detector (ECD) Measures the capture of electrons by electronegative analytes (e.g., halogens). High for halogenated compounds. Very High (ppb-ppt). Ideal for detecting the pentachlorophenol moiety due to the five chlorine atoms. nih.gov
Flame Ionization Detector (FID) Ions are produced when the sample is burned in a hydrogen-air flame, generating a current. Universal for organic compounds. High (ppm-ppb). General purpose detection of the organic structure after derivatization. scioninstruments.com

| Photoionization Detector (PID) | Uses high-energy UV light to ionize the sample molecules. | Selective for aromatics and compounds with double/triple bonds. | High (ppm-ppb). | Potentially useful for detecting the aromatic ring of the pentachlorophenyl group. ysi.com |

Liquid Chromatography (LC) is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer the high resolution needed for complex samples. mastelf.com

These methods typically use reversed-phase columns, where a non-polar stationary phase is paired with a polar mobile phase.

Stationary Phases : C18 columns are commonly used, but for enhanced separation of aromatic and halogenated compounds, Pentafluorophenyl (PFP) columns can offer alternative selectivity through interactions like hydrophobic, charge transfer, and π-π bonding. researchgate.netsigmaaldrich.com

Mobile Phases : A mixture of water with organic solvents like methanol (B129727) or acetonitrile (B52724) is common. Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation. researchgate.netnih.gov

High Resolution : High resolution is achieved by using columns with smaller particle sizes (e.g., sub-2 µm in UHPLC), which increases column efficiency, and by optimizing parameters such as flow rate and temperature. mastelf.comnih.gov

Table 2: Typical LC Parameters for Analysis of Related Chlorophenols This table is interactive. Users can sort columns by clicking on the headers.

Parameter Setting Purpose Reference
Chromatography System UPLC Provides higher resolution and faster analysis times compared to conventional HPLC. nih.gov
Column DiKMA Eudeavorsil (1.8 μm × 2.1 mm × 50 mm) A reversed-phase column with small particles for high separation efficiency. nih.gov
Column Temperature 40°C Controls retention time and peak shape. nih.gov
Mobile Phase Solvent A: 5 mmol/L ammonium (B1175870) acetate in water; Solvent B: Methanol A buffered aqueous-organic mobile phase typical for reversed-phase separation of acidic compounds. nih.gov

| Elution Type | Gradient | Allows for the separation of compounds with a wide range of polarities. | mastelf.com |

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.govijarsct.co.in This technique bridges the gap between GC and LC, offering unique advantages for the analysis of hydrophobic compounds like this compound. researchgate.net

Key features of SFC include:

High Efficiency and Speed : The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher flow rates compared to HPLC without a significant loss of resolution. researchgate.netafmps.be

Green Chemistry : The use of CO₂ as the main mobile phase significantly reduces the consumption of organic solvents, making SFC an environmentally friendly technique. researchgate.net

Versatility : SFC can be used with various stationary phases, from polar (silica, diol) to moderately polar (phenyl, PFP), providing a wide range of selectivities. nih.gov It is compatible with many detectors used in both GC and LC. ijarsct.co.in Given its effectiveness in separating lipids and other non-polar molecules, SFC is a promising technique for the high-throughput analysis of this compound. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry provides unparalleled sensitivity and specificity, enabling definitive identification and quantification of analytes.

GC-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For this compound analysis, this typically involves the analysis of its more volatile derivatives. psu.edu Derivatization is often necessary to improve chromatographic performance and to generate characteristic mass spectra for identification. psu.eduresearchgate.net

The derivatized analyte is separated on the GC column and then ionized, commonly by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident structural confirmation. researchgate.net Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions. psu.eduspringernature.com

Table 3: Common Derivatizing Agents for GC-MS Analysis of Pentachlorophenol This table is interactive. Users can sort columns by clicking on the headers.

Derivatizing Agent Abbreviation Derivative Formed Key Advantage Reference
Acetic Anhydride (CH₃CO)₂O Acetate Ester Forms a stable derivative suitable for GC analysis with ECD. nih.gov
N-methyl-tert-butyldimethylsilyltrifluoroacetamide MTBSTFA tert-butyldimethylsilyl (TBDMS) ether Creates a derivative with a characteristic and prominent M-57 ion ([M-C₄H₉]⁺) in the mass spectrum, aiding identification. psu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful technique for the direct analysis of this compound in complex matrices. It combines the high separation power of LC (or UPLC) with the exceptional sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov

In a typical LC-MS/MS workflow, the intact this compound molecule is separated on an LC column and then ionized, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. springernature.com The precursor ion corresponding to the molecule is selected in the first mass spectrometer, fragmented, and the resulting product ions are detected in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. mdpi.com Recent studies on the related compound sodium pentachlorophenolate (B1226921) have demonstrated the robustness of UPLC-MS/MS methods, achieving low limits of quantification and high accuracy. nih.govresearchgate.net

Table 4: Performance Characteristics of a UPLC-MS/MS Method for Sodium Pentachlorophenolate This table is interactive. Users can sort columns by clicking on the headers.

Parameter Finding Significance Reference
Linearity (R²) 0.9996 Excellent correlation between concentration and instrument response over the tested range. nih.govnih.gov
Limit of Detection (LOD) 0.4 µg/kg The lowest concentration of the analyte that can be reliably detected. nih.govnih.gov
Limit of Quantification (LOQ) 1.0 µg/kg The lowest concentration of the analyte that can be accurately quantified. nih.govnih.gov
Recovery Rates 71.75% - 96.50% High accuracy of the method in extracting the analyte from the sample matrix. nih.govresearchgate.net

| Relative Standard Deviation (RSD) | 5.19% - 16.66% | Good precision and reproducibility of the measurements. | nih.govresearchgate.net |

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

Gas chromatography-high resolution mass spectrometry (GC-HRMS) stands as a powerful analytical tool for the analysis of semi-volatile and nonpolar organic compounds like this compound. ufz.de This technique combines the superior separation capabilities of gas chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as quadrupole-Orbitrap systems. ufz.de The use of HRMS provides a significant advantage in identifying and quantifying target analytes, even in complex environmental or biological samples, by delivering high-precision mass resolution and reproducible fragmentation patterns. taylorfrancis.com

GC-HRMS systems can be equipped with various ionization sources, including electron ionization (EI), which is a "hard" ionization technique that generates a high degree of fragmentation, providing rich structural information. chemrxiv.org This capability is crucial for both targeted analysis of known compounds and untargeted screening for previously unidentified substances. taylorfrancis.com The data-rich output from GC-HRMS, which includes accurate mass, retention information, and isotopic patterns, facilitates confident structural annotation of detected compounds. chemrxiv.org

Table 1: Key Features of GC-HRMS for Compound Analysis

FeatureDescriptionBenefit for this compound Analysis
High Mass Resolution The ability of the mass spectrometer to distinguish between ions of very similar mass-to-charge ratios.Minimizes interferences from matrix components, leading to more accurate quantification.
High Mass Accuracy The ability to measure the mass of an ion to a very high degree of precision.Allows for the determination of the elemental composition of the analyte and its fragments, increasing confidence in identification.
Reproducible Fragmentation Consistent fragmentation patterns are produced for a given compound under specific conditions.Enables the creation of spectral libraries for reliable compound identification.
High Scan Speeds The mass spectrometer can acquire a large number of spectra in a short amount of time.Compatible with the fast elution times of modern gas chromatography, ensuring that no information is lost.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a different chemical form, or a "derivative," prior to analysis. jfda-online.com This strategy is often essential for compounds that are otherwise difficult to analyze due to their chemical properties. science.gov For this compound, derivatization can overcome analytical challenges, leading to more reliable and sensitive detection. psu.edu

Purpose-Driven Derivatization for Sensitivity Augmentation

A primary goal of derivatization is to enhance the analytical response of the target compound, thereby improving the limits of detection and quantification. mdpi.com This is particularly important when dealing with trace levels of this compound in complex matrices. psu.edu By introducing specific chemical groups onto the analyte molecule, its ionization efficiency in the mass spectrometer can be significantly increased. science.gov

For instance, the derivatization of phenols, a class of compounds to which the pentachlorophenyl moiety belongs, is a common practice to improve their detectability. psu.edu Reagents such as pentafluorobenzyl bromide (PFBBr) have been shown to significantly increase the sensitivity of analysis for compounds like pentachlorophenol. nih.gov The resulting derivative often exhibits superior ionization characteristics, leading to a stronger signal in the mass spectrometer. nih.gov Another approach involves silylation, using reagents like N-methyl-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA), to create derivatives that are more amenable to GC-MS analysis. psu.edu

Table 2: Common Derivatization Approaches for Enhancing Sensitivity

Derivatization TechniqueReagent ExampleMechanism of Sensitivity Enhancement
Acylation Pentafluorobenzoyl chlorideIntroduces an electron-capturing group, enhancing response in electron capture negative ion mass spectrometry.
Silylation N,N-tert-butyl(dimethylsilyl)trifluoroacetamide (MTBSTFA)Increases volatility and thermal stability, leading to better chromatographic performance and reduced adsorption. science.gov
Alkylation Pentafluorobenzyl bromide (PFBBr)Forms a derivative with high electron affinity, improving ionization efficiency. rsc.org

Derivatization for Improved Chromatographic Separation

Derivatization can also be strategically employed to improve the chromatographic behavior of an analyte. jfda-online.com Compounds with polar functional groups, such as the hydroxyl group that would be present in the hydrolyzed pentachlorophenyl portion of the oleate, can exhibit poor peak shape and tailing on gas chromatography columns. psu.edu This is often due to interactions with active sites on the column. psu.edu

By converting these polar groups into less polar derivatives, the volatility of the analyte is increased, and its interaction with the stationary phase of the GC column is reduced. mdpi.com This results in sharper, more symmetrical peaks, leading to better resolution from other components in the sample and more accurate integration and quantification. jfda-online.com For example, the conversion of phenols to their silyl (B83357) or acetyl derivatives is a well-established method to improve their chromatographic separation. psu.edu

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of this compound in real-world samples is often complicated by the presence of a complex matrix, which can interfere with the detection and quantification of the analyte. dphen1.com Therefore, effective sample preparation is a critical step to remove these interfering substances and minimize what are known as "matrix effects." chromatographyonline.com

Matrix effects can manifest as either ion suppression or enhancement, where the signal of the target analyte is artificially decreased or increased by co-eluting compounds from the sample matrix. dphen1.com This can lead to inaccurate quantitative results. chromatographyonline.com Phospholipids are a common source of matrix effects in the analysis of biological samples. chromatographyonline.com

A variety of sample preparation techniques can be employed to mitigate matrix effects, including:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids. chromatographyonline.com

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain either the analyte of interest or the interfering matrix components. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction and cleanup steps, often used for pesticide residue analysis in food matrices. researchgate.net

The choice of extraction solvent and cleanup sorbent is crucial for achieving good recoveries of the target analyte while effectively removing matrix components. For instance, a mixture of acetonitrile and ethyl acetate has been used for extraction, followed by a cleanup step with materials like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove sugars, fatty acids, and pigments. researchgate.net

Table 3: Common Sample Preparation Techniques and Their Impact on Matrix Effects

TechniquePrincipleEffectiveness in Reducing Matrix Effects
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate; depends on the selectivity of the extraction solvent. chromatographyonline.com
Solid-Phase Extraction (SPE) Selective adsorption of the analyte or interferences onto a solid sorbent.High; can be very selective with the appropriate choice of sorbent and elution solvents. chromatographyonline.com
QuEChERS A multi-step process involving salting-out extraction followed by dispersive SPE cleanup.High; effective for a wide range of analytes and matrices. researchgate.net

Theoretical and Computational Chemistry Studies of Pentachlorophenyl Oleate

Molecular Structure and Conformation Prediction

The three-dimensional structure and conformational flexibility of pentachlorophenyl oleate (B1233923) are fundamental to its physical and chemical behavior. Computational methods provide a means to explore the potential energy surface of the molecule and identify its most stable conformations.

Force Field-Based Molecular Mechanics

Molecular mechanics (MM) methods offer a computationally efficient approach to explore the vast conformational space of flexible molecules like pentachlorophenyl oleate. wikipedia.orgnih.gov These methods utilize a classical mechanical model, representing atoms as spheres and bonds as springs, to calculate the potential energy of a given conformation. wikipedia.org The parameters used in these calculations are derived from a combination of experimental data and high-level quantum mechanical calculations. nih.gov

For this compound, a systematic conformational search using a suitable force field, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF), would be performed. This involves systematically rotating the rotatable bonds, primarily within the oleate chain and at the ester linkage, and calculating the energy of each resulting conformation. The search would identify low-energy conformers, providing insights into the likely shapes the molecule adopts.

Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Mechanics

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-O-C=O) (degrees)End-to-End Distance of Oleate Chain (Å)
1 (Global Minimum)0.00178.518.2
21.25-65.315.7
32.1085.116.5

Note: This data is hypothetical and for illustrative purposes.

The results would likely indicate that the extended "linear" conformation of the oleate chain is the most stable due to the minimization of steric hindrance. However, numerous other folded conformations would exist at slightly higher energies, and these could be significant in different environments, such as in solution or within a biological membrane.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and geometry of molecules compared to molecular mechanics. uni-stuttgart.denih.gov DFT calculations are used to optimize the geometry of the low-energy conformers identified by molecular mechanics to determine their precise bond lengths, bond angles, and electronic ground state energies. uni-stuttgart.denih.gov

A typical DFT study on this compound would employ a functional, such as B3LYP, and a basis set, like 6-31G*, to perform geometry optimization. The optimized geometry of the global minimum energy conformer would provide detailed structural information.

Table 2: Hypothetical DFT-Calculated Ground State Properties of this compound (B3LYP/6-31G)*

PropertyValue
Total Energy (Hartree)-2850.12345
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.6

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure and Spectroscopic Property Predictions

Computational methods can also predict various spectroscopic properties of this compound, which can be compared with experimental data for validation of the theoretical models.

UV-Vis and NMR Chemical Shift Simulations

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. ohio-state.edunih.gov By calculating the energies of electronic transitions from the ground state to various excited states, one can simulate the UV-Vis spectrum. For this compound, the transitions would likely involve the π-system of the pentachlorophenyl ring and the non-bonding electrons of the ester group.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov These calculations provide theoretical predictions of the ¹³C and ¹H NMR spectra, which are invaluable for structural elucidation. magritek.com The chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterValue
UV-Vis (TD-DFT)λmax (nm)295
¹³C NMR (GIAO)C=O Chemical Shift (ppm)170.5
¹³C NMR (GIAO)C-Cl Chemical Shifts (ppm)128-135
¹H NMR (GIAO)Olefinic CH Chemical Shifts (ppm)5.3-5.4

Note: This data is hypothetical and for illustrative purposes.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. nih.govmdpi.com This allows for the simulation of the infrared (IR) spectrum. Each peak in the calculated IR spectrum corresponds to a specific type of bond vibration, such as C-H stretching, C=O stretching, or C-Cl stretching. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure and identify characteristic functional groups.

For this compound, the calculated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1740 cm⁻¹. Other characteristic peaks would include those for the C-Cl bonds on the aromatic ring and the C=C bond in the oleate chain.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions by mapping out the potential energy surface of the reaction pathway. rsc.orgnih.gov This involves locating the transition state structures and calculating the activation energies for proposed reaction steps. chemrxiv.org

A potential reaction of interest for this compound is its hydrolysis, which would break the ester linkage to form pentachlorophenol (B1679276) and oleic acid. Computational studies could be employed to investigate whether this reaction proceeds via an acid-catalyzed or base-catalyzed mechanism. By calculating the energy profiles for both pathways, one could determine which is more favorable.

Table 4: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)
HydrolysisAcid (H₃O⁺)25
HydrolysisBase (OH⁻)15

Note: This data is hypothetical and for illustrative purposes.

The hypothetical data in Table 4 suggests that the base-catalyzed hydrolysis of this compound would be kinetically more favorable than the acid-catalyzed pathway due to a lower activation energy barrier. Such computational insights can guide experimental studies and provide a deeper understanding of the molecule's reactivity.

Transition State Identification for Synthetic Reactions

The synthesis of this compound typically involves the esterification of oleic acid with pentachlorophenol. Computational modeling, particularly the identification of transition states, could provide profound insights into the kinetics and mechanisms of this reaction.

Key Areas for Future Research:

Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), could be employed to map the potential energy surface of the esterification reaction. This would allow for the identification of the transition state structure, which is the highest energy point along the reaction coordinate. Understanding the geometry and energy of this state is crucial for determining the reaction rate.

Catalyst Effects: The synthesis may be catalyzed by acids or other agents. Computational models could be used to investigate how different catalysts interact with the reactants and lower the activation energy of the reaction by stabilizing the transition state.

Thermodynamic Parameters: Transition state theory calculations can provide important thermodynamic parameters that determine the feasibility and spontaneity of the cyclization and the enantioselectivity of the products. e3s-conferences.org These calculations can help elucidate the cyclization mechanism, assess the rationality of the reaction, and predict the effectiveness of new synthetic methods. e3s-conferences.org

A hypothetical transition state for the acid-catalyzed esterification of oleic acid with pentachlorophenol is depicted below.

ReactantsCatalystTransition StateProducts
Oleic Acid, PentachlorophenolH+[Complex of protonated oleic acid and pentachlorophenol, showing partial bond formation and breaking]This compound, Water

This table is illustrative and based on general principles of esterification, as specific computational data for this reaction is not available.

Degradation Pathway Modeling

The environmental fate of this compound is a critical area of interest. Computational modeling can predict its degradation pathways, whether through biotic or abiotic processes like hydrolysis or photodegradation.

Modeling Approaches:

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would break the molecule down into pentachlorophenol and oleic acid. Computational studies could model this process in different pH conditions to predict the rate of degradation in various aqueous environments.

Photodegradation: While research has been conducted on the photodegradation of pentachlorophenol nih.gov, similar studies on the oleate ester are lacking. Computational models can predict the absorption spectrum of this compound and identify the electronic transitions that could lead to its breakdown upon exposure to sunlight. The modeling of C-Cl bond dissociation energies, as has been done for PCP nih.gov, would be a valuable approach.

Metabolic Degradation: If this compound enters biological systems, it is likely to be metabolized. The degradation pathway for pentachlorophenol in organisms like Sphingomonas chlorophenolica has been studied and is thought to have evolved by recruiting enzymes from other metabolic pathways. nih.gov Computational docking studies could predict how this compound might interact with metabolic enzymes, providing clues to its potential biotransformation pathways.

Predicted Degradation Products of this compound:

Degradation ProcessInitial ReactantKey Intermediates (Hypothetical)Final Products
HydrolysisThis compound-Pentachlorophenol, Oleic Acid
PhotodegradationThis compoundTetrachlorophenyl oleate, Trichlorophenyl oleateSmaller organic acids, Carbon dioxide, Chloride ions
BiodegradationThis compoundPentachlorophenol, Hydroxylated intermediatesCell biomass, Carbon dioxide, Water

This table is based on likely degradation patterns of similar compounds, as direct experimental or computational data for this compound is not available.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in different media is governed by its intermolecular interactions and how it is solvated. Computational chemistry provides tools to study these phenomena in detail.

Areas for Computational Investigation:

Solvation Models: Using computational methods like the Solvation Parameter Model researchgate.net, researchers could predict the solubility and partitioning behavior of this compound in various solvents, including water and organic solvents. This is crucial for understanding its environmental transport and bioavailability. Studies on pentachlorophenol have already evaluated its transport and partitioning in different solvent systems. nih.gov

Interaction with Biomolecules: The toxicity of this compound is likely related to its interactions with biological macromolecules such as proteins and lipids. Molecular dynamics simulations could be used to model these interactions at the atomic level, identifying potential binding sites and modes of action.

Self-Assembly and Aggregation: The amphiphilic nature of this compound (a polar pentachlorophenyl head and a nonpolar oleate tail) suggests it might form aggregates or micelles in aqueous environments. Computational simulations could explore the thermodynamics and structures of such aggregates.

The study of intermolecular interactions is complex, involving a balance of forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net Understanding these for this compound is key to predicting its macroscopic properties and behavior.

Environmental Chemical Behavior and Degradation Pathways of Pentachlorophenyl Oleate

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformations are chemical reactions that occur without the involvement of microorganisms. For pentachlorophenyl oleate (B1233923), these processes include degradation by sunlight (photolysis), reaction with water (hydrolysis), and electron transfer reactions (redox transformations) in soils and sediments.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, pentachlorophenol (B1679276) (PCP), a key component of pentachlorophenyl oleate, is known to undergo direct photolysis. cdc.govnih.gov The rate of photolysis is rapid at the water's surface but decreases significantly with depth. nih.gov Studies have shown that photolysis can account for a 5% to 28% decline in the initial PCP concentration in surface waters, depending on the intensity of sunlight. nih.gov

The photodecomposition of PCP in water leads to the formation of various intermediate products. acs.org The presence of an organic, hydrogen-donating solvent can accelerate the photochemical dechlorination of chlorinated compounds. epa.gov The oleate portion of the this compound molecule, being a long hydrocarbon chain, could potentially act as such a hydrogen donor, influencing the rate and pathway of photolytic degradation. epa.govtoxicdocs.org

Table 1: Factors Influencing Photolytic Degradation of Pentachlorophenyl Compounds
FactorInfluence on DegradationReference
Sunlight (UV radiation)Primary driver of photolysis. nih.gov
Water DepthDegradation is fastest at the surface and attenuates with depth. nih.gov
Presence of Organic SolventsCan act as hydrogen donors, potentially accelerating dechlorination. epa.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This compound is an ester, and the ester linkage is susceptible to hydrolysis, which would yield pentachlorophenol and oleic acid. While PCP itself is reported to be hydrolytically stable, the ester bond is the more likely point of cleavage in aqueous environments. cdc.govasm.org

The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. In neutral environmental waters, this process may be slow, but it represents a critical first step in the breakdown of the molecule, releasing the more mobile and toxic pentachlorophenol. cdc.govgoogle.com

Redox (oxidation-reduction) reactions involve the transfer of electrons and are crucial in the transformation of contaminants in oxygen-poor (anoxic) environments like sediments and saturated soils. nanofase.eu While transformations of organic compounds are often attributed to microbial metabolism, abiotic processes can also be significant. usu.edu

The degradation of PCP, the hydrolysis product of this compound, is significantly influenced by the redox conditions of the soil and sediment. cdc.gov In anaerobic (oxygen-free) environments, PCP can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. mdpi.com This process can be abiotically catalyzed by reduced iron species [Fe(II)] present on the surface of minerals. nih.gov The addition of manganese oxide to sediments has been shown to influence the redox potential, thereby affecting the transformation of PCP. usu.edu It is plausible that this compound first undergoes hydrolysis, after which the released PCP is subject to these redox transformations. taylorfrancis.comresearchgate.net

Biotic Degradation Processes and Microbial Metabolism

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily bacteria and fungi. This is a major pathway for the removal of this compound and its components from the environment.

Under aerobic conditions (in the presence of oxygen), many microorganisms can degrade both pentachlorophenol and oleic acid. researchgate.netresearchgate.net Numerous bacterial and fungal species have been identified that can break down PCP, sometimes using it as their sole source of carbon and energy. researchgate.netnih.gov

The aerobic degradation of PCP typically begins with the enzymatic hydroxylation of the aromatic ring, catalyzed by a monooxygenase enzyme. nih.govbiocyc.org This is followed by further dechlorination and ring cleavage, eventually leading to the mineralization of the compound to carbon dioxide and water. nih.govethz.ch

Oleic acid, being a common fatty acid, is readily biodegraded by a wide range of microorganisms under aerobic conditions. researchgate.net Therefore, the aerobic biodegradation of this compound likely proceeds through an initial hydrolysis of the ester bond, followed by the separate and efficient degradation of the resulting pentachlorophenol and oleic acid by the microbial community. microbe.comncsu.edu

Table 2: Examples of Microorganisms Involved in Aerobic Degradation of Pentachlorophenol (PCP)
Microorganism TypeGeneraReference
BacteriaSphingomonas, Pseudomonas, Flavobacterium, Mycobacterium, Arthrobacter researchgate.netnih.govnih.gov
FungiPhanerochaete, Trametes, Trichoderma researchgate.netwho.int

In anaerobic environments, such as deep sediments, flooded soils, and wastewater sludge digesters, a different set of microbial processes governs the fate of this compound. erasm.org Anaerobic degradation is characterized by the use of electron acceptors other than oxygen, such as nitrate, sulfate, or chlorinated compounds themselves. nanofase.eu

The primary anaerobic biotransformation pathway for PCP is reductive dechlorination. mdpi.commicrobe.com This process is carried out by specialized bacteria, such as species of Desulfitobacterium and Dehalococcoides, which can use chlorinated phenols as electron acceptors in a process called dehalorespiration. mdpi.commicrobe.com This results in the stepwise removal of chlorine atoms, producing a mixture of less chlorinated phenols, which may then be more amenable to further degradation. microbe.comtandfonline.com

Oleic acid can also be degraded under anaerobic conditions, a process that is a key step in the production of biogas. wur.nl However, high concentrations of long-chain fatty acids like oleic acid can sometimes inhibit the methane-producing stage of anaerobic digestion. wur.nlresearchgate.net Research has indicated a synergistic potential where an oleate-degrading culture can enhance the activity of an anaerobic pentachlorophenol-degrading culture. researchgate.net This suggests that in an anaerobic setting, a microbial consortium would be responsible for the complete breakdown of this compound, starting with the hydrolysis of the ester linkage. The subsequent degradation of oleic acid and the reductive dechlorination of PCP would then be carried out by different specialist groups of microorganisms. researchgate.net

Identification of Microbial Degradation Products

The microbial degradation of this compound is primarily inferred from studies on its precursor, pentachlorophenol (PCP). Microorganisms, particularly bacteria and fungi, play a significant role in the breakdown of this compound. The degradation of PCP by a Flavobacterium species has been shown to proceed through the removal of chlorine atoms, leading to the formation of less chlorinated phenols. nih.gov

Under aerobic conditions, the degradation pathway often involves hydroxylation and ring cleavage. Key microbial degradation products identified from PCP studies, and thus likely relevant for this compound following hydrolysis of the ester bond, include various tetrachlorophenols, trichlorophenols, and dichlorophenols. For instance, a Flavobacterium strain has been observed to degrade PCP, with the process being influenced by the presence of other carbon sources like cellobiose. nih.gov Fungi are also capable of degrading PCP, potentially through different metabolic pathways. epa.gov

Table 1: Potential Microbial Degradation Products of this compound (inferred from PCP data)

Parent Compound Microorganism Type Potential Degradation Products Environmental Condition
PentachlorophenolBacteria (Flavobacterium sp.)Tetrachlorophenols, TrichlorophenolsAerobic
PentachlorophenolFungiChlorinated hydroquinonesAerobic
PentachlorophenolMicrobial ConsortiaLess chlorinated phenols, CO2Aerobic/Anaerobic

Factors Influencing Environmental Distribution and Persistence

The environmental distribution and persistence of this compound are governed by several key factors, including its interaction with organic carbon and particulate matter, as well as the influence of pH and temperature.

Influence of Organic Carbon and Particulate Matter on Adsorption

The adsorption of this compound to soil and sediment is strongly influenced by the organic carbon content. epa.gov Generally, soils and sediments with higher organic matter exhibit a greater capacity for adsorbing hydrophobic organic compounds like this compound. This is because organic matter provides a nonpolar phase into which these compounds can partition. epa.gov

The partitioning of the compound between water and the solid phase is a critical process affecting its mobility, bioavailability, and degradation rate. Increased adsorption to particulate matter can decrease the concentration of the compound in the aqueous phase, thereby reducing its immediate bioavailability to aquatic organisms and its susceptibility to aqueous-phase degradation processes like hydrolysis and photolysis. However, this sequestration within the organic matrix of soil and sediment can also lead to long-term persistence in the environment. epa.gov

Table 2: Effect of Soil Organic Carbon on Adsorption of Hydrophobic Organic Compounds

Soil Organic Carbon Content Adsorption Capacity Mobility in Environment Persistence
LowLowHighLower in soil, higher in water
HighHighLowHigher in soil, lower in water

Role of pH and Temperature on Environmental Stability

The stability of this compound in the environment is significantly affected by pH and temperature. The hydrolysis of the ester linkage in this compound to yield pentachlorophenol and oleic acid is a key degradation pathway. This reaction is influenced by pH, with rates typically increasing under both acidic and alkaline conditions, although the specific pH optimum for hydrolysis can vary.

Temperature plays a crucial role in the kinetics of degradation reactions. acs.org As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of degradation of this compound. This includes both biotic and abiotic degradation pathways. For instance, microbial activity, which is a primary driver of biodegradation, is highly temperature-dependent. fao.org Similarly, abiotic processes such as hydrolysis and photolysis are accelerated at higher temperatures. The stability of related compounds like sodium oleate has been shown to be temperature-dependent. researchgate.net

Table 3: Influence of pH and Temperature on the Stability of Organic Esters

Environmental Factor Condition Effect on Stability Primary Degradation Pathway Affected
pHLow (Acidic)DecreasedAcid-catalyzed hydrolysis
pHHigh (Alkaline)DecreasedBase-catalyzed hydrolysis
TemperatureIncreaseDecreasedIncreased rates of hydrolysis and biodegradation
TemperatureDecreaseIncreasedDecreased rates of hydrolysis and biodegradation

Analytical Methodologies for Environmental Monitoring of this compound (Focus on Method Development)

The detection and quantification of this compound in environmental samples require sensitive and specific analytical methods. Due to its expected low concentrations and the complexity of environmental matrices, the development of robust analytical procedures is essential.

Extraction and Clean-up Procedures from Environmental Matrices

The extraction of this compound from environmental matrices such as soil, sediment, and water is a critical first step in its analysis. Given its hydrophobic nature, liquid-liquid extraction (LLE) with organic solvents like n-hexane or dichloromethane (B109758) is a common approach for aqueous samples. mdpi.comepa.gov For solid samples, techniques like Soxhlet extraction or ultrasonic extraction are employed. nih.govresearchgate.net

Following extraction, a clean-up step is almost always necessary to remove interfering co-extracted substances from the matrix. food.gov.uk This is particularly important for trace-level analysis. Common clean-up techniques include column chromatography using adsorbents like Florisil or silica (B1680970) gel. epa.govresearchgate.net Gel permeation chromatography (GPC) is another effective method for removing high-molecular-weight interferences such as lipids from biological samples. researchgate.net Dispersive solid-phase extraction (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, provides a rapid and efficient clean-up for a wide range of matrices. nih.govnih.gov

Table 4: Common Extraction and Clean-up Techniques for Organic Pollutants in Environmental Samples

Matrix Extraction Method Clean-up Sorbent/Technique Key Interferences Removed
WaterLiquid-Liquid Extraction (LLE)Silica Gel, FlorisilPolar compounds, humic substances
Soil/SedimentSoxhlet Extraction, Ultrasonic ExtractionAlumina, Florisil, GPCLipids, waxes, pigments
BiotaUltrasonic Extraction, HomogenizationGPC, Dispersive SPE (e.g., C18, PSA)Lipids, proteins, fatty acids

Detection and Quantification Approaches for Environmental Trace Levels

The instrumental analysis of this compound is typically performed using chromatographic techniques coupled with sensitive detectors. Gas chromatography (GC) is a powerful tool for separating complex mixtures of organic compounds. For the analysis of this compound, it would likely be hydrolyzed to PCP and then derivatized to a more volatile form for GC analysis.

Detection is often achieved using an electron capture detector (ECD), which is highly sensitive to halogenated compounds like PCP. nih.gov For more definitive identification and quantification, mass spectrometry (MS) is the preferred detection method. GC-MS provides both high sensitivity and structural information, allowing for the unambiguous identification of the target analyte. nih.govmdpi.com High-performance liquid chromatography (HPLC) coupled with MS (LC-MS) is another viable technique, particularly for compounds that are not easily volatilized or that are thermally labile. springernature.com LC-MS can often analyze the compound directly without the need for derivatization. nih.gov

For trace-level quantification, methods like isotope dilution mass spectrometry can be employed to achieve high accuracy and precision by compensating for matrix effects and variations in extraction efficiency. nih.gov The development of methods with low limits of detection (LOD) and limits of quantification (LOQ) is crucial for assessing the environmental exposure and risk associated with this compound. nih.gov

Table 5: Instrumental Techniques for the Analysis of Trace Organic Pollutants

Technique Detector Typical Limit of Detection (LOD) Advantages
Gas Chromatography (GC)Electron Capture Detector (ECD)Low pgHigh sensitivity to halogenated compounds
Gas Chromatography-Mass Spectrometry (GC-MS)Mass Spectrometerng/L to µg/kgHigh selectivity and structural confirmation
High-Performance Liquid Chromatography (HPLC)Mass Spectrometer (MS)ng/L to µg/kgSuitable for non-volatile and thermally labile compounds

Future Research Directions and Emerging Methodologies for Pentachlorophenyl Oleate Studies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pentachlorophenyl oleate (B1233923) often involves hazardous reagents and produces significant waste. Future research is geared towards developing "green" and sustainable synthetic pathways. This includes the exploration of solvent-less reactions, the use of renewable feedstocks, and the design of processes that minimize energy consumption and by-product formation. kahedu.edu.in The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, are central to this endeavor. kahedu.edu.in The goal is to create synthetic routes that are not only environmentally benign but also economically viable.

One promising approach is the use of microwave-assisted synthesis, which can lead to shorter reaction times, reduced energy use, and compatibility with green solvents. doi.org Additionally, researchers are investigating the use of biomass-derived starting materials to replace traditional petrochemical feedstocks, further enhancing the sustainability of the synthesis process. kahedu.edu.in

Exploration of Advanced Catalytic Systems for Esterification

Esterification, the core reaction in the formation of pentachlorophenyl oleate, is a key area for optimization. The focus is on moving away from traditional homogeneous acid catalysts, which can be difficult to separate from the reaction mixture and often generate waste. nih.gov Advanced catalytic systems, including heterogeneous catalysts and biocatalysts, are at the forefront of this research.

Heterogeneous catalysts, such as zeolites and sulfonated resins, offer the advantage of easy separation and reusability, making the process more efficient and environmentally friendly. nih.govdigitallibrary.co.in For instance, sulfonated natural-hydroxyapatite has shown promise in the microwave-assisted esterification of oleic acid. nih.gov Biocatalysis, utilizing enzymes like lipases, presents a highly selective and mild alternative to chemical catalysis. csic.es Lipase-catalyzed esterification can proceed under gentle conditions, reducing energy consumption and the formation of unwanted by-products. csic.es The development of robust and reusable biocatalysts is a significant area of ongoing research.

Investigation of Complex Reaction Networks and Byproducts

The synthesis of this compound is not a simple, one-step reaction but rather a complex network of competing reactions that can lead to a variety of by-products. ru.nl Understanding these reaction pathways is crucial for optimizing the yield of the desired product and minimizing the formation of potentially harmful impurities.

During the synthesis of the pentachlorophenol (B1679276) precursor, by-products such as other polychlorinated phenols, hexachlorobenzene (B1673134), and chlorinated dioxins and furans can be formed. nih.gov The conditions of the manufacturing process, such as temperature and pressure, can influence the concentration of these by-products. nih.gov Future research will involve detailed kinetic modeling and experimental studies to map out these complex reaction networks. This will enable the rational design of reaction conditions that favor the formation of this compound while suppressing the generation of undesirable side products like dicyclohexylurea, which can precipitate during synthesis. researchgate.net

Application of Advanced Spectroscopic Probes for Real-Time Analysis

To gain deeper insights into the reaction mechanisms and kinetics of this compound formation, researchers are turning to advanced spectroscopic techniques for real-time analysis. Techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy allow for the in-situ monitoring of reactant consumption and product formation. acs.org

Furthermore, specialized probes are being developed for the sensitive and selective detection of pentachlorophenol, a key precursor. acs.orgresearchgate.net For example, cysteamine-modified silver and gold nanoparticle aggregates have been used as substrates for surface-enhanced Raman spectroscopy (SERS) to detect pentachlorophenol at very low concentrations. acs.orgresearchgate.net These real-time analytical methods provide invaluable data for optimizing reaction conditions and understanding the intricate details of the esterification process. The use of multiple fluorescence probes is another strategy to monitor the real-time translocation of fatty acids across membranes, a process relevant to the biological interactions of this compound. nih.gov

Integration of Chemoinformatics and Machine Learning in Predictive Modeling

The fields of chemoinformatics and machine learning are poised to revolutionize the study of chemical compounds, including this compound. nih.gov By leveraging large datasets of chemical information, machine learning algorithms can be trained to predict a wide range of properties, from physicochemical characteristics to biological activities and toxicity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the molecular structure of this compound and related compounds with their environmental fate and toxicological profiles. nih.govmdpi.com These predictive models can accelerate the risk assessment process and guide the design of safer and more sustainable alternatives. chemopredictionacademy.com For instance, machine learning has been used to understand the transport properties of pentachlorophenol in groundwater and identify key environmental drivers affecting its fate. nih.gov

Mechanistic Studies of Environmental Transformation Processes at the Molecular Level

Understanding how this compound behaves and transforms in the environment is crucial for assessing its long-term impact. Future research will focus on elucidating the mechanisms of its environmental transformation processes at the molecular level. This includes studying its photodecomposition in water, its biodegradation by microorganisms, and its potential to bioaccumulate in food chains. acs.orgwho.int

The photocatalytic degradation of pentachlorophenol, a key component of the ester, has been studied using various catalysts like zinc oxide nanoparticles. researchgate.net Researchers are also investigating the role of filamentous fungi in the bioremediation of pentachlorophenol-contaminated environments. researchgate.net By understanding the intricate molecular pathways of degradation, scientists can develop more effective strategies for remediating contaminated sites and preventing the adverse effects of this compound on ecosystems.

Q & A

Q. What gaps exist in ecotoxicological data, and how can they be addressed methodologically?

  • Methodological Answer : Prioritize testing under OECD Guidelines 201 (algae), 211 (daphnia), and 305 (fish) to assess aquatic toxicity. For terrestrial ecosystems, use soil microcosms to study biodegradation pathways and bioaccumulation in earthworms .

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